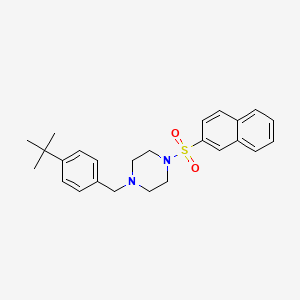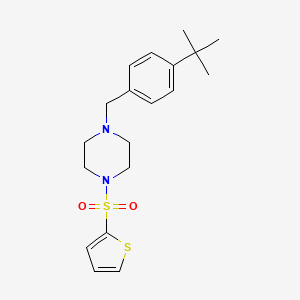
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine
説明
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine, also known as TBN-NSP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the nervous system and as a potential treatment for certain neurological disorders. In
作用機序
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine works by selectively blocking the activity of certain ion channels in the nervous system. Specifically, it targets the voltage-gated sodium channels, which are responsible for generating and propagating action potentials in neurons. By blocking these channels, this compound can reduce the excitability of neurons and decrease the transmission of pain signals in the nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and still being studied. In general, this compound has been shown to reduce the excitability of neurons and decrease the transmission of pain signals in the nervous system. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use as a treatment for certain neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine for lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the function of these channels in isolation and better understand their role in neurological disorders. Additionally, this compound has been shown to have low toxicity and minimal side effects, which makes it a safe and reliable tool for scientific research. However, one limitation of this compound is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use as a treatment for neurological disorders, including epilepsy and chronic pain. Additionally, researchers may continue to study the mechanism of action of this compound and its effects on the nervous system. Finally, there may be potential applications for this compound in other areas of research, such as drug development and neuropharmacology.
In conclusion, this compound is a promising chemical compound with a variety of potential applications in scientific research. Its selectivity for voltage-gated sodium channels makes it a valuable tool for studying the nervous system, and its low toxicity and minimal side effects make it a safe and reliable option for lab experiments. While there is still much to learn about the biochemical and physiological effects of this compound, its potential for use in treating neurological disorders and other areas of research make it an exciting area for future study.
科学的研究の応用
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been studied extensively for its potential use in scientific research. One of its main applications is as a tool for studying the nervous system. This compound has been shown to selectively block the activity of certain ion channels in the nervous system, which can help researchers better understand the function of these channels and their role in neurological disorders. Additionally, this compound has been studied as a potential treatment for certain neurological disorders, including epilepsy and chronic pain.
特性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-25(2,3)23-11-8-20(9-12-23)19-26-14-16-27(17-15-26)30(28,29)24-13-10-21-6-4-5-7-22(21)18-24/h4-13,18H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZUFBDFGLQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)

![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)
![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)
![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
